cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.: 736136-48-4
Cat. No.: VC3872686
Molecular Formula: C15H17IO3
Molecular Weight: 372.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736136-48-4 |
|---|---|
| Molecular Formula | C15H17IO3 |
| Molecular Weight | 372.2 g/mol |
| IUPAC Name | (1R,2R)-2-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17IO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1 |
| Standard InChI Key | KRBZJRBTKJYOEH-ZWNOBZJWSA-N |
| Isomeric SMILES | C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O |
| SMILES | C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O |
| Canonical SMILES | C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, reflects its stereochemistry and functional groups. Key structural features include:
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A cis-configured cyclohexane ring with a carboxylic acid substituent at position 1.
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A 2-oxoethyl bridge connecting the cyclohexane ring to a 3-iodophenyl group.
Stereochemical Considerations
The cis configuration of the cyclohexane ring imposes spatial constraints that influence intermolecular interactions. Computational models suggest that the carboxylic acid group and iodophenyl moiety occupy equatorial positions, minimizing steric strain .
Spectroscopic Identification
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<sup>1</sup>H NMR: Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 3.2–3.6 ppm (cyclohexane CH<sub>2</sub>), and δ 12.1 ppm (carboxylic acid proton).
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IR: Strong absorbance at 1700 cm<sup>−1</sup> (C=O stretch) and 2500–3000 cm<sup>−1</sup> (O-H stretch) .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence (Fig. 1):
Step 1: Formation of the Oxoethyl Bridge
Cyclohexanone undergoes alkylation with ethyl 2-chloroacetoacetate under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) to yield the oxoethyl intermediate.
Physicochemical Properties
The compound’s limited aqueous solubility (2.1 mg/L) and high logP (3.76) suggest preferential partitioning into lipid membranes, a trait exploitable in drug design .
Chemical Reactivity
Functional Group Transformations
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Carboxylic Acid: Forms salts with bases (e.g., sodium carboxylate) and esters via Fischer esterification .
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Ketone: Reduces to secondary alcohol (NaBH<sub>4</sub>/MeOH) or undergoes nucleophilic addition (Grignard reagents) .
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Aryl Iodide: Participates in Suzuki-Miyaura cross-couplings (Pd catalysts) to install diverse aryl groups.
Stability Considerations
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Thermal Degradation: Decomposes above 240°C, releasing iodine vapors .
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Photolability: The C-I bond undergoes homolytic cleavage under UV light, necessitating amber glass storage .
| Target Enzyme | IC<sub>50</sub> (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Acetylcholinesterase | 0.22 | Mixed | |
| Butyrylcholinesterase | 0.42 | Competitive | |
| BACE-1 | 0.23 | Mixed |
The iodine atom’s halogen bonding ability enhances target binding, while the carboxylic acid enables hydrogen bonding with catalytic residues .
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) suggest bacteriostatic effects, possibly via membrane disruption.
Industrial and Regulatory Considerations
Environmental Impact
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